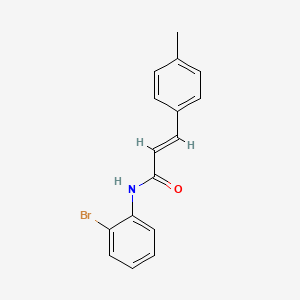
N-(2-bromophenyl)-3-(4-methylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-3-(4-methylphenyl)acrylamide, commonly known as BMA, is a chemical compound that has gained significant attention in scientific research applications. BMA belongs to the class of acrylamides, which are widely used in various fields, including pharmaceuticals, agriculture, and material science.
科学研究应用
BMA has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, BMA has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. BMA has also been investigated for its potential use as a molecular probe for imaging and sensing applications. In material science, BMA has been used as a monomer for the synthesis of functional polymers and nanomaterials.
作用机制
The mechanism of action of BMA is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the target cells. BMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. BMA has also been reported to interact with the cannabinoid receptors, which are involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BMA depend on its concentration and the target cells. At low concentrations, BMA has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. At higher concentrations, BMA has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BMA has also been reported to exhibit antibacterial activity against Gram-positive bacteria.
实验室实验的优点和局限性
One of the main advantages of using BMA in lab experiments is its relatively simple synthesis method and low cost. BMA is also stable under normal lab conditions and can be easily stored and transported. However, BMA has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and activity. BMA can also exhibit cytotoxicity at high concentrations, which can limit its use in some applications.
未来方向
There are several future directions for the research on BMA. One potential application is the development of BMA-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the synthesis of BMA-based functional materials, such as sensors and catalysts. Further studies are also needed to investigate the mechanism of action of BMA and its potential interactions with other biomolecules. In addition, the optimization of the synthesis method and the improvement of the bioavailability and activity of BMA can open up new opportunities for its applications in various fields.
Conclusion:
In conclusion, BMA is a promising chemical compound with potential applications in various scientific fields. Its simple synthesis method, low cost, and stable properties make it an attractive candidate for further research. The understanding of the mechanism of action and the biochemical and physiological effects of BMA can provide insights into its potential applications and limitations. The future directions for the research on BMA can lead to the development of novel drugs and materials with improved properties and performance.
合成方法
The synthesis of BMA involves the reaction between 2-bromobenzamide and p-toluidine in the presence of a base catalyst. This reaction results in the formation of BMA as a white crystalline solid with a melting point of 154-156°C. The yield of BMA can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
属性
IUPAC Name |
(E)-N-(2-bromophenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO/c1-12-6-8-13(9-7-12)10-11-16(19)18-15-5-3-2-4-14(15)17/h2-11H,1H3,(H,18,19)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCSTBWOGVPXMQ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-(5-ethyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B5875864.png)
![3-(4-chlorophenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B5875866.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5875887.png)
![1-[2-(3-methoxyphenoxy)ethyl]piperidine](/img/structure/B5875891.png)
![N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5875896.png)

![4-chloro-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5875906.png)
![2-[(3-cyclohexylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5875921.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-bromo-2-furohydrazide](/img/structure/B5875930.png)
![4-fluorobenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5875946.png)

![N-[2-(butyrylamino)phenyl]-4-fluorobenzamide](/img/structure/B5875961.png)